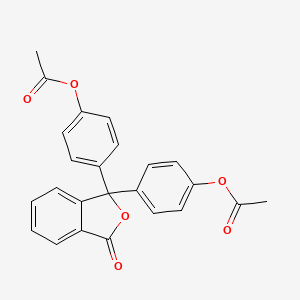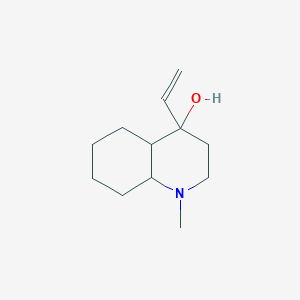
4-Ethenyl-1-methyldecahydroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a decahydroquinoline core structure with a methyl group at the first position, a vinyl group at the fourth position, and a hydroxyl group also at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by functional group modifications. For instance, the hydrogenation of 4-vinylquinoline can yield the decahydroquinoline core, which can then be methylated and hydroxylated under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out using reagents like methyl iodide and sodium hydroxide under anhydrous conditions .
化学反应分析
Types of Reactions: 1-Methyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-Methyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Methyl-4-ethyldecahydroquinolin-4-ol.
Substitution: 1-Methyl-4-vinyldecahydroquinolin-4-chloride.
科学研究应用
1-Methyl-4-vinyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用机制
The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity. The decahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
1-Methyl-4-vinyldecahydroquinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Methyl-4-ethyldecahydroquinolin-4-ol: Similar structure but with an ethyl group instead of a vinyl group.
4-Hydroxy-2-quinoline: Similar core structure but with different functional groups.
Uniqueness: 1-Methyl-4-vinyldecahydroquinolin-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the decahydroquinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
62233-80-1 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC 名称 |
4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3 |
InChI 键 |
LHMVFLUAASVWDO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C2C1CCCC2)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
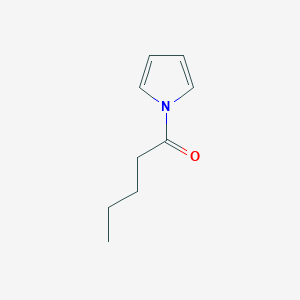
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
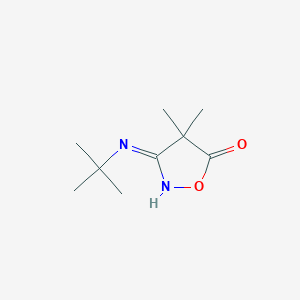

methanone](/img/structure/B12890256.png)

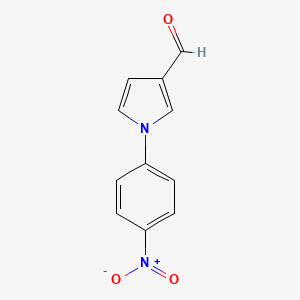

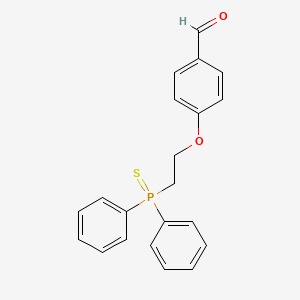
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
